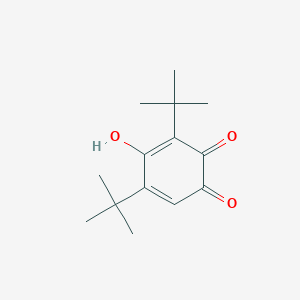

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione

Description

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione (hereafter referred to as 3,5-DTBQ dione) is a sterically hindered ortho-quinone derivative. It is synthesized via the catalytic oxidation of 3,5-di-tert-butylbenzene-1,2-diol (3,5-DTBC diol) using cobalt-based clusters, such as the [(NNCO)₆Co₄Cl₂] complex, which stabilizes the Co₄O₆ core during the reaction . The tert-butyl groups at the 3- and 5-positions provide significant steric protection, enhancing thermal stability and influencing solubility in organic solvents. The hydroxyl group at the 4-position contributes to hydrogen-bonding interactions, affecting its solid-state packing and reactivity.

Propriétés

Numéro CAS |

21243-82-3 |

|---|---|

Formule moléculaire |

C14H20O3 |

Poids moléculaire |

236.31 g/mol |

Nom IUPAC |

3,5-ditert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)12(17)10(11(8)16)14(4,5)6/h7,16H,1-6H3 |

Clé InChI |

ZZEAZURMWAJEIL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=O)C(=O)C(=C1O)C(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves oxidation of the corresponding 3,5-di-tert-butylcatechol derivatives. The bulky tert-butyl groups provide steric hindrance that stabilizes the quinonoid structure formed during oxidation. The key starting material is often 3,5-di-tert-butylcatechol or its derivatives, which undergo controlled oxidation to yield the target hydroxy-diene-dione compound.

Oxidation of 3,5-Di-tert-butylcatechol

One common method involves the oxidation of 3,5-di-tert-butylcatechol using mild oxidizing agents such as potassium ferricyanide (K3[Fe(CN)6]) in alkaline medium. This process yields the corresponding o-benzoquinone intermediate, which can further react with water to form the diene-dione structure:

- Reaction Conditions: Aqueous alkaline medium, room temperature or mild heating.

- Oxidant: Potassium ferricyanide (K3[Fe(CN)6]).

- Outcome: Formation of this compound via hydration of the o-benzoquinone intermediate.

This method was detailed in studies where the oxidation of methylimino-substituted catechols led to two products: the o-quinone and the hydrated diene-dione form, demonstrating the compound's formation through water addition to the quinone intermediate.

Alternative Oxidation Approaches

Other oxidants such as oxygen in the presence of catalysts or chemical oxidants like silver oxide or lead tetraacetate have been reported to oxidize sterically hindered catechols to their corresponding quinonoid forms. However, the potassium ferricyanide method remains preferred due to its mildness and selectivity.

Synthesis via Substituted Catecholaldehydes

A precursor approach involves synthesizing 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which can then be converted into the target compound through subsequent oxidation steps. The aldehyde is prepared by formylation of 3,5-di-tert-butylcatechol derivatives, followed by oxidation:

- Step 1: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde via controlled formylation.

- Step 2: Oxidation of the aldehyde to the diene-dione structure.

This route allows for functional group variation and has been used to prepare sterically hindered catechol derivatives with high yields.

Summary Table of Preparation Methods

Analytical and Research Findings on Preparation

- The oxidation of sterically hindered catechols to hydroxy-diene-diones is facilitated by the bulky tert-butyl groups which stabilize the oxidized forms kinetically, preventing rapid degradation or polymerization.

- The hydration of the o-benzoquinone intermediate is a key step in forming the diene-dione structure, which can be influenced by solvent and pH conditions.

- Electrochemical studies show that the oxidation proceeds via two one-electron steps, with the second oxidation being quasi-reversible, indicating the stability of the intermediate species formed during synthesis.

- The presence of intramolecular hydrogen bonding in the hydroxy-diene-dione contributes to the compound's stability and can be observed in NMR spectra as downfield hydroxyl proton signals.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various halogenating agents and nucleophiles

Major Products Formed

Oxidation: Formation of higher quinone derivatives

Reduction: Formation of hydroquinone derivatives

Substitution: Formation of substituted benzoquinone derivatives

Applications De Recherche Scientifique

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antioxidant properties and its effects on biological systems.

Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.

Industry: Used in the production of certain types of batteries as a cathode material and in chemical analysis methods

Mécanisme D'action

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione involves its strong oxidizing properties. It can readily accept electrons from other molecules, leading to the formation of quinone derivatives. This electron transfer process is crucial in various chemical reactions and biological processes. The compound targets specific molecular pathways, including those involved in oxidative stress and cellular redox balance .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share the cyclohexa-3,5-diene-1,2-dione core but differ in substituents, leading to distinct physicochemical and catalytic properties:

3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione (CAS 80284-14-6)

- Molecular Formula : C₁₄H₁₉ClO₂

- Substituents : Chlorine at 4-position; tert-butyl groups at 3- and 6-positions.

- Key Properties: The chlorine substituent introduces electron-withdrawing effects, increasing electrophilicity at the quinone core compared to the hydroxyl group in 3,5-DTBQ dione.

- Applications: Potential intermediate in halogenation reactions or as a stabilizer in polymers due to reduced oxidative susceptibility from the chloro substituent.

3,5-Dichloro-4-hydroxycyclohexa-3,5-diene-1,2-dione (CAS 91733-70-9)

- Molecular Formula : C₆H₃Cl₂O₃

- Substituents : Two chlorine atoms at 3- and 5-positions; hydroxyl at 4-position.

- Key Properties :

- Chlorine atoms increase acidity of the hydroxyl group (electron-withdrawing effect) and oxidative stability.

- Reduced steric hindrance compared to tert-butyl derivatives results in higher reactivity in electrophilic substitution reactions.

- Lower molecular weight (209.00 g/mol) enhances solubility in polar solvents but decreases thermal stability .

- Applications : Likely used in synthetic chemistry as a precursor for dichlorinated aromatic compounds.

4-Bromo-3,5-cyclohexadiene-1,2-dione (4-Bromo-o-benzoquinone)

- Molecular Formula : C₆H₃BrO₂

- Substituents : Bromine at 4-position.

- Key Properties: Bromine’s larger atomic radius and polarizability compared to chlorine or hydroxyl groups result in distinct electronic and steric effects. Less thermally stable than tert-butyl derivatives due to weaker C-Br bonds.

- Applications : Useful in bromination reactions or as a heavy-atom derivative in crystallography.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The hydroxyl group in 3,5-DTBQ dione donates electrons via resonance, stabilizing the quinone core, while chlorine or bromine substituents withdraw electrons, increasing electrophilicity .

- Steric Effects :

Thermal and Catalytic Behavior

- 3,5-DTBQ dione is a stable oxidation product under catalytic conditions involving Co₄O₆ clusters, whereas brominated or dichlorinated analogs may decompose at lower temperatures due to weaker halogen-carbon bonds .

- The tert-butyl groups enhance solubility in organic solvents, facilitating use in homogeneous catalysis, while polar substituents (e.g., hydroxyl, chlorine) favor aqueous-phase reactions .

Data Table: Comparative Properties of Cyclohexadienedione Derivatives

Activité Biologique

3,5-Di-tert-butyl-4-hydroxycyclohexa-3,5-diene-1,2-dione (CAS No. 21243-82-3) is an organic compound recognized for its unique structure and significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

- Structural Characteristics : The compound features two tert-butyl groups attached to a cyclohexadiene ring with a hydroxy group at the 4-position. This configuration contributes to its reactivity and stability.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capability . Research indicates that it effectively scavenges free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial in preventing cellular damage linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects. The compound's ability to modulate inflammatory pathways can provide therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl and carbonyl groups allows the compound to interact with reactive oxygen species (ROS), reducing oxidative stress.

- Enzyme Interaction : It has been shown to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and enhancing cellular defense mechanisms.

- Metal Ion Complexation : The compound can form complexes with metal ions, which may enhance its stability and catalytic properties in biochemical reactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | C15H24O2 | Contains additional methyl group; more stable |

| 3,6-Di-tert-butyl-o-benzoquinone | C14H18O2 | Exhibits strong electrophilic character |

| 2,5-Di-tert-butyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | C16H24O4 | Contains additional hydroxyl groups; higher polarity |

This comparison highlights the unique balance of stability and reactivity in this compound due to its structural features.

Case Studies and Research Findings

Research has focused on the synthesis and application of this compound in various fields:

- Synthesis Methods : Several synthetic routes have been developed for producing this compound efficiently. These methods often involve Diels-Alder reactions or other cycloaddition techniques .

- Biological Evaluations : In vitro studies have demonstrated its potential as an antioxidant agent. For instance, assays measuring DPPH radical scavenging activity have shown promising results.

- Therapeutic Applications : Preliminary studies suggest that this compound could be explored for therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.